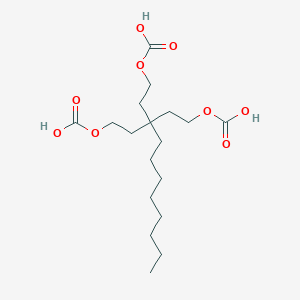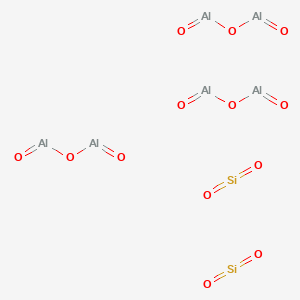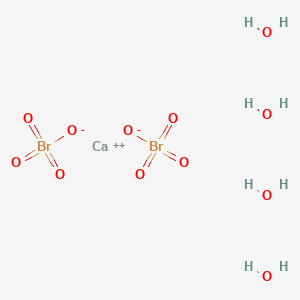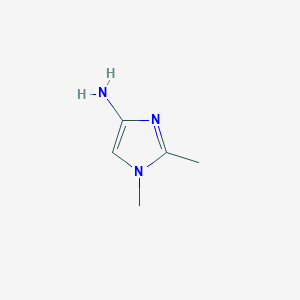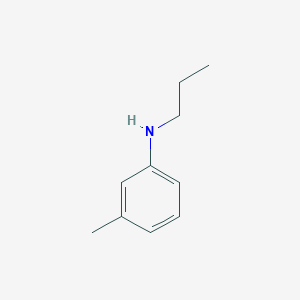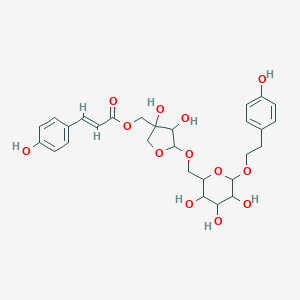
Osmanthuside I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Osmanthuside I is a natural compound that is found in the Osmanthus fragrans plant, also known as sweet osmanthus. This compound has been attracting attention from the scientific community due to its potential health benefits. In
Mecanismo De Acción
The mechanism of action of Osmanthuside I is not fully understood, but it is believed to be due to its antioxidant and anti-inflammatory properties. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. This can help reduce oxidative stress and inflammation, which are major contributors to various diseases.
Efectos Bioquímicos Y Fisiológicos
Osmanthuside I has been shown to have various biochemical and physiological effects. It can improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress in the brain. It can also protect the liver by reducing inflammation and oxidative stress. Additionally, it can reduce the risk of cardiovascular disease by improving lipid metabolism and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Osmanthuside I in lab experiments is that it is a natural compound, which makes it safer and more biocompatible than synthetic compounds. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several future directions for research on Osmanthuside I. One area of interest is its potential as a natural antioxidant and anti-inflammatory agent. Another area is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent for various diseases.
In conclusion, Osmanthuside I is a natural compound found in the Osmanthus fragrans plant that has potential health benefits. It can be synthesized through various methods and has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer properties. Its mechanism of action is not fully understood, but it is believed to be due to its antioxidant and anti-inflammatory properties. Future research on Osmanthuside I could lead to the development of new therapies for various diseases.
Métodos De Síntesis
Osmanthuside I can be synthesized through various methods, including extraction from the Osmanthus fragrans plant, chemical synthesis, and biotransformation. The most common method is the extraction from the plant, which involves the use of solvents and chromatography to isolate the compound. Chemical synthesis and biotransformation methods are more complex and require specialized knowledge and techniques.
Aplicaciones Científicas De Investigación
Osmanthuside I has been studied extensively for its potential health benefits. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. Studies have also shown that it can improve cognitive function, protect the liver, and reduce the risk of cardiovascular disease.
Propiedades
Número CAS |
149155-71-5 |
|---|---|
Nombre del producto |
Osmanthuside I |
Fórmula molecular |
C28H34O13 |
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
[3,4-dihydroxy-5-[[3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]oxolan-3-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C28H34O13/c29-18-6-1-16(2-7-18)5-10-21(31)39-14-28(36)15-40-27(25(28)35)38-13-20-22(32)23(33)24(34)26(41-20)37-12-11-17-3-8-19(30)9-4-17/h1-10,20,22-27,29-30,32-36H,11-15H2/b10-5+ |
Clave InChI |
IGGZLIGWWTVKMJ-BJMVGYQFSA-N |
SMILES isomérico |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(COC(=O)/C=C/C4=CC=C(C=C4)O)O |
SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O |
SMILES canónico |
C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(COC(=O)C=CC4=CC=C(C=C4)O)O |
Sinónimos |
2-(4-hydroxyphenyl)ethyl 5-O-trans-p-coumaroyl-beta-D-apiosyl(1-6)-beta-D-glucopyranoside osmanthuside I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



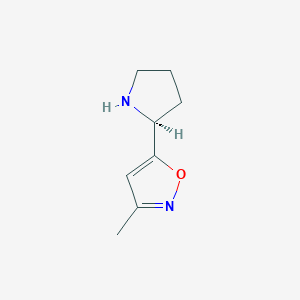
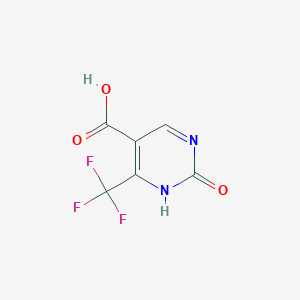
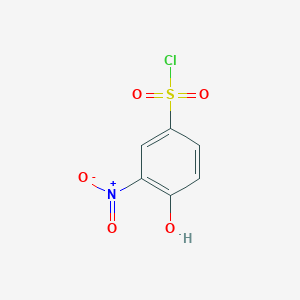
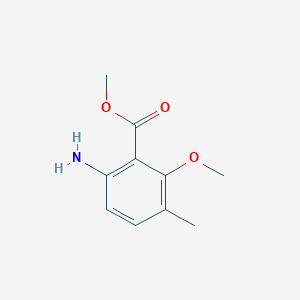
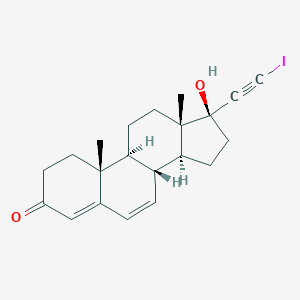
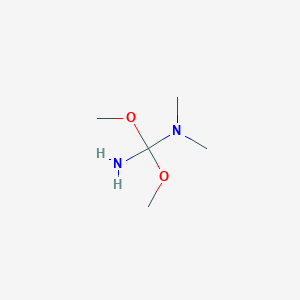
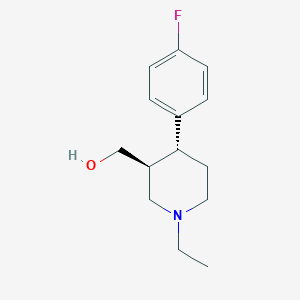
![1-{4-[(Pyridin-3-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B116297.png)
